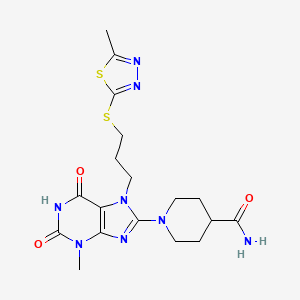![molecular formula C22H18N2O3S2 B2504586 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 898459-42-2](/img/structure/B2504586.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their role in cardiac electrophysiology, supramolecular chemistry, and as inhibitors of various biological processes .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including the cyclization of thioamides, as well as reactions involving sulfonamides and hydrazinecarbothioamides. For instance, the synthesis of related compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with chloroacetoacetate . Similarly, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involves sulfonamide chemistry . These methods highlight the versatility and complexity of synthetic routes available for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents that influence the compound's properties and interactions. For example, the crystal structure of a related compound, 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and molecular dimensions . Such structural analyses are crucial for understanding the compound's potential interactions and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions, often dictated by their functional groups. The presence of thiazole, sulfonamide, and amide groups in these compounds allows for various non-covalent interactions, such as π-π stacking, hydrogen bonding, and S⋯O interactions, which can be critical for their biological activity and supramolecular assembly . These interactions can also influence the gelation behavior of certain benzamide derivatives, as seen in the case of N-(thiazol-2-yl)benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups and the formation of non-covalent interactions can affect the gelation properties and stability of these compounds in various solvents . Additionally, the crystal structure and molecular dimensions can provide insights into the density and other physical properties of these compounds .
Applications De Recherche Scientifique
Antimalarial and COVID-19 Drug Potential
- The compound has been investigated for its potential as an antimalarial agent. It showed effective in vitro antimalarial activity with IC50 values of <30µM. Additionally, the compound displayed promising ADMET properties and did not exhibit cytotoxicity at tested concentrations. Interestingly, it also demonstrated potential as a COVID-19 drug in computational studies, suggesting broad-spectrum antiviral capabilities (Fahim & Ismael, 2021).
Anticancer Activity
- This compound and its derivatives have been evaluated for anticancer properties against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than reference drugs (Ravinaik et al., 2021).
Antimicrobial Agents
- A series of derivatives of this compound have been synthesized and assessed for antimicrobial activity. These compounds demonstrated significant potency against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules showing higher growth inhibitory effects than reference drugs (Bikobo et al., 2017).
Cardiac Electrophysiological Activity
- Some N-substituted derivatives of this compound have been studied for their cardiac electrophysiological activity. They demonstrated comparable potency to other selective class III agents in in vitro assays, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Photophysical Properties
- The derivatives of this compound have been synthesized and their photophysical properties examined. These studies have highlighted their potential use in fluorescent dyes, benefiting from properties like large Stokes shift and solid-state fluorescence (Zhang et al., 2017).
Synthesis of Novel Gelators
- The compound and its derivatives have been investigated for their gelation behavior. They demonstrated potential as supramolecular gelators, which could have applications in various fields like materials science and drug delivery systems (Yadav & Ballabh, 2020).
Carbonic Anhydrase Inhibitors
- Novel metal complexes of this compound have shown strong inhibitory properties against carbonic anhydrase enzymes. This indicates potential applications in treating conditions like glaucoma and edema, where carbonic anhydrase inhibitors are clinically useful (Büyükkıdan et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSVOYXEPKAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

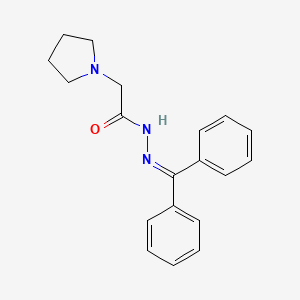
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)
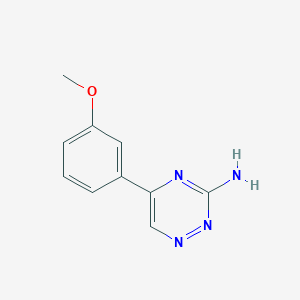
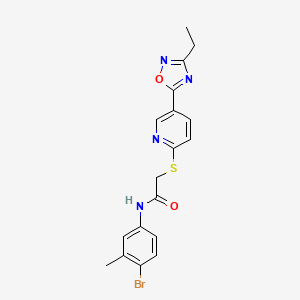

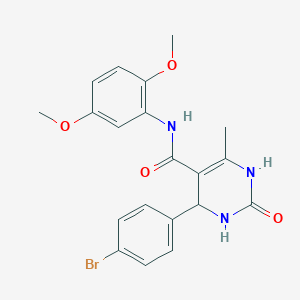
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)
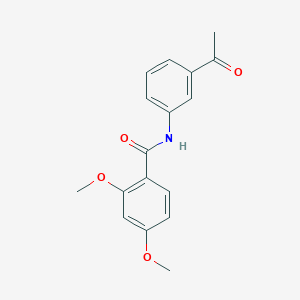
![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
